molecular formula C17H13NO4 B2754312 3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate CAS No. 301682-56-4

3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate

Cat. No.: B2754312
CAS No.: 301682-56-4
M. Wt: 295.294
InChI Key: XQJWKSUZYCZAKM-UHFFFAOYSA-N
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Description

3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate is a specialized benzofuran derivative of significant interest in medicinal chemistry and drug discovery research. The core benzofuran scaffold is recognized as a privileged structure in pharmaceutical development, with documented scientific studies showing that structural analogs, particularly 2-phenylbenzofuran derivatives bearing a carbamoyl group, exhibit potent inhibitory activity against enzymes like 5-alpha reductase . Furthermore, benzofuran-based compounds have demonstrated considerable promise in neuropharmacology, displaying neuroprotective and antioxidant effects in preclinical models, which suggests potential for researching neurodegenerative conditions . The specific molecular architecture of this compound, which integrates a benzofuran core, a phenyl substituent, a carbamoyl group, and an acetate ester, makes it a valuable and versatile building block or intermediate for organic synthesis and the development of novel bioactive molecules. This product is intended for research and laboratory use only and is not classified as a drug, food, or cosmetic. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3-carbamoyl-2-phenyl-1-benzofuran-5-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-10(19)21-12-7-8-14-13(9-12)15(17(18)20)16(22-14)11-5-3-2-4-6-11/h2-9H,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQJWKSUZYCZAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OC(=C2C(=O)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320775
Record name (3-carbamoyl-2-phenyl-1-benzofuran-5-yl) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822607
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

301682-56-4
Record name (3-carbamoyl-2-phenyl-1-benzofuran-5-yl) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted benzofuran derivatives .

Scientific Research Applications

Chemistry

3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate serves as a crucial building block in organic synthesis. It can be utilized to explore various reaction mechanisms and develop new synthetic methodologies.

Biology

The compound exhibits notable biological activities, making it a candidate for studying its effects on biological systems. Research indicates that it may interact with specific molecular targets, potentially modulating their activity and leading to various biological effects.

Medicine

Due to its promising biological properties, 3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate is being investigated for therapeutic applications, particularly in:

  • Antiviral Activity : Studies have shown that derivatives of this compound can inhibit the replication of viruses such as norovirus at low micromolar concentrations .
  • Anticancer Activity : The compound has demonstrated potential against various cancer cell lines by inducing apoptosis and causing cell cycle arrest .
  • Anti-inflammatory Properties : Its structural characteristics suggest possible applications in reducing inflammation .

Case Studies

  • Antiviral Research : A study evaluated several derivatives of 3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate against human norovirus. The most promising derivative exhibited an EC50 value of 0.9 µM, indicating strong antiviral potential while also highlighting the need to address cytotoxicity issues .
  • Anticancer Studies : Research on the compound's anticancer properties revealed that it effectively induces apoptosis in HepG2 liver cancer cells through mitochondrial pathway modulation. This study emphasizes the potential for developing new anticancer therapies based on this compound's structure .

Mechanism of Action

The mechanism of action of 3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological system being studied .

Comparison with Similar Compounds

Substituent Analysis and Implications

Key structural variations among benzofuran derivatives are summarized below:

Compound Name Position 2 Position 3 Position 5 Notable Features
3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate Phenyl Carbamoyl (-CONH₂) Acetate (-OAc) Potential ester hydrolysis; H-bonding capacity
3-(3-Bromophenylsulfinyl)-5-cyclohexyl-2-methyl-1-benzofuran Methyl 3-Bromophenylsulfinyl (-SO-C₆H₄Br) Cyclohexyl Sulfinyl group enhances polarity; 71% synthesis yield
2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid Acetic acid (-CH₂COOH) Ethylsulfanyl (-S-C₂H₅) Fluoro (-F) Pharmacological interest; halogenated substituent

Key Observations:

  • Position 2 : The phenyl group in the target compound may enhance aromatic stacking interactions compared to methyl or acetic acid groups in analogs .
  • Position 5 : The acetate ester may increase lipophilicity but is prone to hydrolysis in vivo, unlike halogens (e.g., fluoro in ) or cyclohexyl groups , which confer metabolic stability.

Physicochemical and Pharmacological Properties

  • Solubility : The acetate group may improve organic solubility but reduce aqueous stability compared to halogenated analogs .
  • Bioactivity : Carbamoyl and phenyl groups are common in drug design for H-bonding and π-π interactions, suggesting enhanced target affinity compared to sulfanyl or methyl derivatives .

Biological Activity

3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate, with the molecular formula C17H13NO4, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of 3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate typically involves multi-step organic reactions. A common method employed is the Suzuki–Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds using aryl halides and organoboron compounds in the presence of palladium catalysts.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Utilizing agents like potassium permanganate.
  • Reduction : Employing reducing agents such as lithium aluminum hydride.
  • Substitution : Involving nucleophiles or electrophiles under specific conditions.

Solubility

The aqueous solubility of 3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate at pH 7.4 is approximately 1.4 µg/mL , indicating limited solubility which may affect its bioavailability in biological systems.

Antiviral Properties

Preliminary studies suggest that derivatives of benzofuran compounds, including 3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate, exhibit potential antiviral activity. For instance, certain analogues have shown effectiveness against viruses like the varicella-zoster virus and cytomegalovirus, comparable to established antiviral agents .

Anticancer Activity

Research indicates that compounds with similar structures may exhibit anticancer properties. For example, related benzofuran derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

The biological activity of 3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate may be attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in critical pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes related to cancer progression or viral replication.
  • Receptor Modulation : It could also modulate receptor activity that influences cellular signaling pathways involved in inflammation and cancer .

Study 1: Antiviral Activity

A study evaluated the antiviral efficacy of 3-Carbamoyl derivatives against several viruses. The results indicated a significant reduction in viral load in treated cell lines compared to controls, suggesting potential for therapeutic applications in viral infections .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of benzofuran derivatives, including 3-Carbamoyl-2-phenyl-1-benzofuran-5-yl acetate. The study reported IC50 values indicating effective cytotoxicity against various cancer cell lines, demonstrating its potential as a lead compound for further development .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityNotable Effects
Indole DerivativesAromatic structureAntiviral, anticancerEffective against specific cancer types
Benzofuran DerivativesBenzofuran coreAntiviral, anti-inflammatoryModulates immune response
3-Carbamoyl DerivativesCarbamoyl groupAntiviral, anticancerPromising lead for drug development

Q & A

Advanced Research Question

  • Continuous Flow Reactors : Improve scalability and reduce side reactions (e.g., in esterification or carbamoylation steps) by controlling residence time and temperature gradients .
  • Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) for Suzuki-Miyaura coupling to introduce aryl groups at the 2-position.
  • Solvent Optimization : Use DFT calculations to predict solvent effects on transition states. Polar aprotic solvents (DMF, DMSO) enhance carbamoylation efficiency .

How can structure-activity relationship (SAR) studies be designed for this compound?

Advanced Research Question

Substituent Variation : Synthesize analogs with halogen (F, Cl), methyl, or methoxy groups at the 5-position to assess electronic effects on bioactivity.

In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

Computational Modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity. For example, fluorophenyl groups may enhance π-stacking, as seen in related benzofuran-carboxylic acid derivatives .

What advanced techniques determine the molecular conformation of this compound in solid state?

Advanced Research Question

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (MeOH/CH₂Cl₂). Analyze torsion angles to confirm planarity of the benzofuran core.
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds) influencing crystal packing.
  • Synchrotron Radiation : Use high-resolution data (λ = 0.7 Å) to resolve disorder in the phenyl ring, as demonstrated in studies of halogenated benzofurans .

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